Chicoric acid

Description

This compound has been reported in Camellia sinensis, Hydrastis canadensis, and other organisms with data available.

inhibits HIV-1 integrase

Propriétés

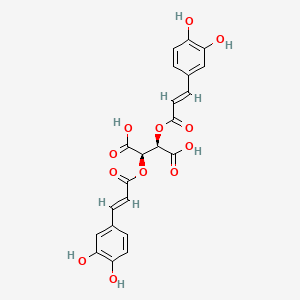

IUPAC Name |

(2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDGKXBLOXEEMN-IABMMNSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033332 | |

| Record name | L-Cichoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chicoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70831-56-0, 6537-80-0 | |

| Record name | (-)-Chicoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70831-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chicoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006537800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chicoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070831560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cichoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-bis[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (2R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chicoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHICORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YY3V8YHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chicoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Chicoric Acid from Cichorium intybus: A Technical Guide

Abstract: This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of chicoric acid from Cichorium intybus (chicory). It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This guide details the historical context of its discovery, its distribution within the plant, and presents in-depth experimental protocols for its extraction, purification, and analysis. Quantitative data are summarized for comparative analysis, and key experimental workflows and biological signaling pathways are visualized to facilitate understanding.

Introduction: The Discovery of a Potent Phenolic

This compound (dicaffeoyltartaric acid), a potent phenolic compound, was first identified in 1958 by the Italian scientists Scarpati and Oriente.[1][2][3][4] They successfully isolated and characterized this novel compound from the leaves of chicory (Cichorium intybus), a plant with a long history of use in traditional medicine and gastronomy.[1][2][3][4] Chemically, this compound is an ester formed from the condensation of one molecule of tartaric acid with two molecules of caffeic acid.[4] Since its discovery, it has been identified in numerous other plant species, but chicory remains a primary source. The compound has garnered significant scientific interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and immunomodulatory effects.[5][6][7][8] This guide focuses on the foundational chemistry and methodology for obtaining this valuable bioactive compound from its original source.

Distribution of this compound in Cichorium intybus

The concentration of this compound varies significantly among the different morphological parts of the chicory plant. Scientific literature consistently indicates that the leaves contain the highest concentration, making them the preferred source material for extraction. The flowers also contain notable amounts, while the roots have the lowest levels. This distribution is critical for optimizing harvesting and extraction strategies to maximize yield.

Table 1: Quantitative Distribution of this compound in Cichorium intybus

| Plant Part | This compound Content | Method of Analysis | Reference |

| Fresh Leaves | 1535 µg/g | Not Specified | [7] |

| Dried Aerial Parts | 0.41% (4.1 mg/g) | Not Specified | [7] |

| Dried Leaves | Highest Concentration | HPTLC | [9][10] |

| Dried Flowers | Intermediate Concentration | HPTLC | [9][10] |

| Dried Roots | Lowest Concentration | HPTLC | [9][10] |

Extraction Methodologies

The selection of an appropriate extraction method is paramount for achieving a high yield of this compound while preserving its chemical integrity. This compound is susceptible to degradation, particularly by native plant enzymes and high temperatures.[5] Various techniques have been developed and optimized, ranging from conventional solvent maceration to more advanced methods like ultrasound and enzyme-assisted extraction.

Detailed Experimental Protocols

Protocol 1: Maceration with Acidified Ethanol (B145695)

This conventional method involves the soaking of plant material in a solvent to diffuse the target compounds. The addition of acid helps to improve the stability of the phenolic compounds.

-

Preparation: Air-dry chicory leaves and grind them into a fine powder.

-

Extraction: Submerge the powdered leaves in a solution of 80% ethanol and 5% acetic acid.[11]

-

Incubation: Macerate the mixture for a minimum of 48 hours at 4°C in darkness to prevent photodegradation.[11]

-

Filtration: Separate the extract from the solid plant material by filtration.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls, causing cell disruption and enhancing the release of intracellular compounds. This method significantly reduces extraction time and solvent consumption.

-

Preparation: Use dried, powdered chicory aerial parts (leaves and stems).

-

Solvent: Prepare a 40%-70% aqueous ethanol or methanol (B129727) solution as the extraction solvent.[5]

-

Extraction: Mix the plant material with the solvent at a solid-to-liquid ratio between 1:3 and 1:10 (g/mL).[5]

-

Sonication: Place the mixture in an ultrasonic bath and sonicate for approximately 40 minutes.[5] An optimized protocol suggests a temperature of 60°C for up to 4 hours at a 1:20 g/mL ratio for maximal yield.[12]

-

Separation: Centrifuge or press the mixture to separate the supernatant (extract) from the plant residue. The process can be repeated on the residue to increase yield.[5]

-

Combine and Concentrate: Pool the extracts and concentrate using a rotary evaporator.

Protocol 3: Enzyme-Assisted Extraction (EAE)

This "green" technique employs enzymes to hydrolyze cell wall components (like cellulose (B213188) and pectin), facilitating the release of this compound. It is often cited as the most effective method for maximizing yield.[9][10]

-

Preparation: Start with finely powdered, dried chicory leaves.

-

Enzyme Solution: Prepare a solution containing cell wall-degrading enzymes such as cellulase (B1617823) and pectinase (B1165727) in an appropriate buffer (typically a slightly acidic pH of 4.5-5.0).[13][14]

-

Incubation: Suspend the plant material in the enzyme solution and incubate at a controlled temperature (e.g., 50-55°C) for a defined period (e.g., 40-90 minutes).[9][13]

-

Enzyme Deactivation: Heat the mixture briefly (e.g., to 90°C) to deactivate the enzymes and stop the reaction.

-

Extraction: Proceed with a solvent extraction step (e.g., using 55% ethanol) which can be enhanced with sonication (UAE).[9]

-

Separation and Concentration: Filter or centrifuge the mixture and concentrate the resulting extract.

Comparative Data on Extraction Yields

The efficiency of this compound extraction is highly dependent on the chosen method and parameters.

Table 2: Comparison of this compound Yields from C. intybus Using Different Extraction Methods

| Extraction Method | Plant Part | Solvent | Reported Yield/Content | Reference |

| Enzyme-Assisted UAE | Leaves | 55% Ethanol | Most effective method | [9] |

| Maceration | Leaves | 80% Ethanol | 16.2 mg/g | [15] |

| Maceration | Leaves | Ethanol: Acetic Acid | 0.37 mg/g | [15] |

| Ultrasound Extraction | Dried Stem | 50% Ethanol | 0.15% (1.5 mg/g) | [16] |

| Supercritical CO₂ | Dried Flowers | 40% Ethanol entrainment | 1.06% (in extract) | [16] |

Purification Protocol: Macroporous Resin Chromatography

Following crude extraction, purification is necessary to isolate this compound from other co-extracted compounds like chlorophyll, sugars, and other phenolics. Macroporous adsorption resin chromatography is a highly effective and scalable method for this purpose. It separates compounds based on polarity and molecular weight.

-

Resin Selection and Preparation: Select a suitable macroporous resin (e.g., HPD100, Amberlite XAD series).[17][18] Pre-treat the resin by washing sequentially with ethanol and deionized water to remove any impurities. Pack the resin into a chromatography column.

-

Sample Preparation and Loading: Dissolve the crude extract in deionized water to a concentration of 1.3-5 mg/mL of this compound. Adjust the pH to an acidic range (pH 2-5) to ensure this compound is in a non-ionized state, which enhances adsorption.[17] Load the solution onto the equilibrated column at a flow rate of 2-3 bed volumes per hour (BV/h).[17]

-

Washing (Impurity Removal): Wash the column with 1-2 BV of deionized water to elute highly polar impurities such as sugars and organic acids.[17]

-

Elution (this compound Recovery): Elute the bound this compound using a stepwise or gradient elution with aqueous ethanol. A common protocol uses 10%-30% ethanol as the eluting solvent at a flow rate of 1-3 BV/h.[17]

-

Fraction Collection and Analysis: Collect the eluate in fractions and analyze them using TLC or HPLC to identify the fractions containing pure this compound.

-

Final Processing: Pool the pure fractions, remove the ethanol using a rotary evaporator, and lyophilize (freeze-dry) the remaining aqueous solution to obtain purified this compound as a white powder. This process can increase purity from an initial 4% in the crude extract to over 85%.[17]

Analytical Characterization

Once isolated, the identity and purity of this compound must be confirmed using various analytical techniques.

Table 3: Analytical and Spectroscopic Data for this compound

| Analytical Method | Parameter | Typical Value / Observation | Reference |

| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~330 nm (with a shoulder at ~300 nm) | [1][19] |

| HPLC | Column | C18 reverse-phase (e.g., LiChrospher, Zorbax) | [11][20] |

| Mobile Phase | Gradient of acidified water and acetonitrile/methanol | [11][21][22] | |

| Detection Wavelength | 320-330 nm | [15][20] | |

| HPTLC | Stationary Phase | Silica gel F₂₅₄ plates | [9][10] |

| Mobile Phase | Ethyl acetate:formic acid:acetic acid:water (8:0.2:2:1.8, v/v) | [9][10] | |

| Detection | UV light at 366 nm after derivatization | [9][10] | |

| ¹H-NMR (500 MHz, CD₃OD) | Chemical Shifts (δ, ppm) | 7.68 (d), 7.11 (d), 7.01 (dd), 6.81 (d), 6.39 (d), 5.82 (s) | [23] |

| ¹³C-NMR (CD₃OD) | Chemical Shifts (δ, ppm) | ~169.7, 167.8, 150.0, 148.7, 146.9, 127.5, 123.5, 116.6, 115.2, 113.5, 72.4 | [23] |

| Mass Spectrometry | Molecular Formula | C₂₂H₁₈O₁₂ | [2] |

| Ionization Mode | ESI- | [22] |

Visualized Workflows and Signaling Pathways

To provide a clear visual representation of the processes and mechanisms described, the following diagrams have been generated using the DOT language.

Experimental Workflows

Caption: General workflow for the isolation and purification of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways, particularly those related to oxidative stress and inflammation.

Antioxidant Response Pathway:

Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.

Anti-inflammatory Pathways:

Caption: this compound inhibits the TLR4/MAPK and NF-κB inflammatory pathways.

Conclusion

Since its discovery in Cichorium intybus over six decades ago, this compound has emerged as a significant natural product with substantial therapeutic potential. This guide has provided a detailed, evidence-based framework for its isolation and characterization. The leaves of chicory are the most abundant source, and advanced methods such as enzyme-assisted and ultrasound-assisted extraction offer superior yields compared to traditional techniques. Furthermore, macroporous resin chromatography stands out as an efficient and scalable method for purification, capable of yielding high-purity this compound suitable for pharmacological research and development. The continued exploration of this compound's biological activities, underpinned by the robust chemical methodologies outlined herein, will be crucial for unlocking its full potential as a nutraceutical or therapeutic agent.

References

- 1. This compound improves neuron survival against inflammation by promoting mitochondrial function and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]

- 4. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ameliorates rat salpingitis by inhibiting the Nrf2/Notch1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Mechanism of Action of this compound Against Influenza Virus Infection Based on Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound binds to two sites and decreases the activity of the YopH bacterial virulence factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Ameliorates Nonalcoholic Fatty Liver Disease via the AMPK/Nrf2/NF κ B Signaling Pathway and Restores Gut Microbiota in High-Fat-Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oncotarget.com [oncotarget.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound attenuates tumor necrosis factor-α-induced inflammation and apoptosis via the Nrf2/HO-1, PI3K/AKT and NF-κB signaling pathways in C28/I2 cells and ameliorates the progression of osteoarthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN104693034A - Purifying method for this compound in echinacea purpurea - Google Patents [patents.google.com]

- 18. Highly selective separation and purification of this compound from Echinacea purpurea by quality control methods in macroporous adsorption resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. oncotarget.com [oncotarget.com]

- 22. Chicory (Cichorium intybus) Leaves Extract: Phenolic Composition, Antibacterial Activity, and Antioxidant Capacity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN1256318C - Process for preparing this compound from chicory - Google Patents [patents.google.com]

Whitepaper: Chicoric Acid in Medicinal Plants: A Technical Guide to Natural Sources, Analysis, and Bioactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chicoric acid, a dicaffeoyltartaric acid, is a significant phenylpropanoid compound found across the plant kingdom, notable for its wide range of pharmacological activities, including immunomodulatory, antiviral, antioxidant, and anti-inflammatory effects[1][2][3]. Its potential as a therapeutic agent has made it a subject of intense research. This technical guide provides an in-depth overview of the primary medicinal plant sources of this compound, presents quantitative data on its concentration, details standardized protocols for its extraction and analysis, and illustrates key biological pathways it modulates. The primary commercial source of this compound is Echinacea purpurea, though substantial quantities are also present in Cichorium intybus (chicory), Taraxacum officinale (dandelion), and Ocimum basilicum (basil)[1][4]. Understanding the distribution, biosynthesis, and analysis of this compound is critical for its development as a standardized nutraceutical or pharmaceutical ingredient.

Principal Medicinal Plant Sources of this compound

This compound is widely distributed, but a few species are recognized for their high concentrations, making them valuable for research and commercial extraction[1][4].

-

Echinacea purpurea (Purple Coneflower): This is the most well-known and commercially utilized source of this compound[1][5]. The compound is found throughout the plant, with concentrations varying significantly by plant part and developmental stage. Generally, leaves contain the highest concentration, followed by flowers, roots, and stems[1][6]. The European Pharmacopoeia specifies minimum content levels of chicoric and caftaric acids for quality control of Echinacea raw materials[7].

-

Cichorium intybus (Chicory): this compound was first isolated from chicory, and it remains a significant source[4][8]. It is a major phenolic compound in chicory leaves and is considered a key contributor to the plant's health benefits, including its antioxidant and anti-diabetic properties[8][9][10].

-

Taraxacum officinale (Dandelion): The leaves of the common dandelion are a rich source of this compound[11][12]. Studies have highlighted its presence alongside other phenolic acids, contributing to the plant's traditional use in folk medicine for its anti-inflammatory and hepatoprotective effects[13].

-

Ocimum basilicum (Basil): Various cultivars of basil, a common culinary herb, have been found to contain substantial amounts of this compound in their leaves[14][15][16]. While rosmarinic acid is often the most abundant phenolic in basil, this compound is a major secondary component[14].

-

Other Notable Sources: The compound has also been identified in a wide array of other plants, including various species of ferns, seagrasses, and other members of the Asteraceae family[1][4][17].

Quantitative Analysis of this compound Content

The concentration of this compound varies based on species, plant part, harvest time, and processing methods[1][18]. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Echinacea purpurea

| Plant Part | Development Phase | This compound Content (mg/g Dry Weight) | Source |

| Aerial Parts | Vegetative Phase | ~28 mg/g | [7] |

| Aerial Parts | Mass Flowering | ~28 mg/g | [7] |

| Aerial Parts | Seed Formation | Decreases to ~6-7 mg/g | [7] |

| Roots | Vegetative Phase | ~17 mg/g | [7] |

| Roots | Seed Formation | Up to 34 mg/g | [7] |

| Leaves | Flowering | 44.7% of total this compound in plant | [1] |

| Flowers | Flowering | 23.6% of total this compound in plant | [1] |

| Stems | Flowering | 9.7% of total this compound in plant | [1] |

Table 2: this compound Content in Various Medicinal Plants

| Plant Species | Plant Part | This compound Content | Source |

| Taraxacum officinale (Dandelion) | Leaves | 0.77% of dry weight (7.7 mg/g) | [11][12] |

| Taraxacum officinale (Dandelion) | Roots (Bulgarian sample) | 0.51% of dry weight (5.1 mg/g) | [11][12] |

| Cichorium intybus (Chicory) | Leaves | 1535 µg/g fresh weight | [11] |

| Cichorium intybus (Chicory) | Aerial Parts | 0.41% of dry weight (4.1 mg/g) | [11] |

| Ocimum basilicum (Sweet Basil, Fresh) | Leaves | 51.53 - 2278.40 mg/kg Dry Weight | [15] |

| Ocimum basilicum (Sweet Basil, Dried) | Leaves | 38.55 - 555.85 mg/kg Dry Weight | [15] |

Note: Direct comparison between studies can be challenging due to variations in analytical methods, cultivars, and environmental conditions.

Biosynthesis and Pharmacological Pathways

Biosynthesis of this compound

This compound is synthesized via the shikimic acid-phenylpropanoid pathway[17][19]. The process involves a series of enzymatic steps, beginning with the amino acid phenylalanine. While the complete pathway is complex and can vary between species, a simplified core sequence has been elucidated, particularly in Echinacea[19][20][21].

Caption: Simplified biosynthetic pathway of this compound.[20][21]

Keap1/Nrf2 Antioxidant Signaling Pathway

A key mechanism for the antioxidant and anti-inflammatory effects of this compound is its modulation of the Keap1/Nrf2 signaling pathway[22][23]. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. This compound can interfere with this interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1)[22].

Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.[22]

Experimental Protocols

Standardized methodologies are crucial for the accurate quantification of this compound and for ensuring the quality of raw materials and finished products.

General Workflow for Extraction and Analysis

The process involves sample preparation, extraction of this compound, and subsequent quantification, typically by High-Performance Liquid Chromatography (HPLC).

References

- 1. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Echinacea Species Cultivated in Bulgaria as a Source of Chicoric and Caftaric Acids | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Cichorium intybus: Traditional Uses, Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ars.usda.gov [ars.usda.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]

- 18. Effect of drying temperature on alkylamide and cichoric acid concentrations of Echinacea purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

L-Chicoric Acid vs. Meso-Chicoric Acid: A Technical Guide to Stereoisomer Differentiation and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chicoric acid, a dicaffeoyltartaric acid, is a prominent phytochemical found in various plants, including Echinacea purpurea and Cichorium intybus (chicory). It exists as three stereoisomers: L-chicoric acid, D-chicoric acid, and meso-chicoric acid. The most abundant natural form is L-chicoric acid. This technical guide provides an in-depth analysis of the stereoisomers L-chicoric acid and meso-chicoric acid, focusing on their comparative biological activities, the experimental protocols for their separation and evaluation, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction to this compound Stereoisomers

This compound possesses two chiral centers, leading to the existence of three stereoisomers: the enantiomeric pair L-chicoric acid (2R, 3R) and D-chicoric acid (2S, 3S), and the diastereomer meso-chicoric acid (2R, 3S). The biological activities of these stereoisomers can differ significantly due to the stereospecific nature of interactions with biological targets. L-chicoric acid is the most prevalent isomer in nature. While research has extensively focused on the biological properties of this compound as a whole, specific comparative studies on the L- and meso- forms are emerging, highlighting the importance of stereochemistry in their therapeutic potential.

Comparative Biological Activities

The primary reported biological activities of this compound include HIV-1 integrase inhibition, antioxidant effects, and anti-inflammatory properties. The stereochemical configuration of this compound plays a crucial role in its biological efficacy.

HIV-1 Integrase Inhibition

This compound is a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication. Studies have indicated that the L-enantiomer (L-chicoric acid) is a more potent inhibitor of HIV-1 integrase compared to the meso-form.

| Stereoisomer | Target | Inhibitory Concentration (IC50) | Reference |

| L-Chicoric Acid | HIV-1 Integrase | ~200-400 nM | |

| Meso-Chicoric Acid | HIV-1 Integrase | Less potent than L-chicoric acid |

Antioxidant Activity

This compound is recognized for its significant antioxidant properties, acting as a scavenger of free radicals. This activity is crucial for its protective effects against oxidative stress-related diseases. While quantitative comparative data for the stereoisomers is limited in the provided results, the antioxidant capacity of this compound, in general, has been evaluated using various assays.

| Assay | This compound (General) | Reference |

| DPPH Radical Scavenging | Marked scavenging capacity | |

| Trolox Equivalent Antioxidant Capacity (TEAC) | Data not available in search results |

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory mediators. Comparative quantitative data for the stereoisomers is not detailed in the provided search results.

| Inflammatory Marker | This compound (General) | Cell Line | Reference |

| Interleukin-1β (IL-1β) | Dose-dependent reduction | RAW264.7 cells | |

| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent reduction | RAW264.7 cells |

Experimental Protocols

Separation of L-Chicoric Acid and Meso-Chicoric Acid by HPLC

Objective: To separate and quantify L-chicoric acid and meso-chicoric acid from a mixed sample.

Methodology: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the separation of this compound stereoisomers.

-

Instrumentation: HPLC system with a UV-Vis or DAD detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the compounds. The exact gradient will need to be optimized based on the specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 330 nm.

-

Procedure:

-

Prepare standard solutions of L-chicoric acid and meso-chicoric acid of known concentrations.

-

Prepare the sample by extracting the this compound and dissolving it in the mobile phase.

-

Filter all solutions through a 0.45 µm filter before injection.

-

Inject the standards and the sample onto the HPLC system.

-

Identify the peaks corresponding to L-chicoric acid and meso-chicoric acid by comparing their retention times with the standards. Meso-chicoric acid typically elutes shortly after L-chicoric acid under reversed-phase conditions.

-

Quantify the amount of each stereoisomer by constructing a calibration curve from the standard solutions.

-

HIV-1 Integrase Inhibition Assay

Objective: To determine the inhibitory effect of L-chicoric acid and meso-chicoric acid on the activity of HIV-1 integrase.

Methodology: An in vitro assay using recombinant HIV-1 integrase is commonly employed.

-

Materials: Recombinant HIV-1 integrase, a DNA substrate (oligonucleotide mimicking the viral DNA end), and the test compounds (L-chicoric acid and meso-chicoric acid).

-

Procedure:

-

The 3'-processing reaction is initiated by incubating the recombinant HIV-1 integrase with the DNA substrate in the presence of a divalent metal cation (e.g., Mg2+ or Mn2+).

-

The test compounds are added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a specific time at 37°C and then stopped.

-

The reaction products (the processed DNA strand) are separated from the unprocessed substrate by denaturing polyacrylamide gel electrophoresis.

-

The gel is visualized and the amount of product is quantified using phosphorimaging or a similar technique.

-

The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of L-chicoric acid and meso-chicoric acid.

Methodology: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining antioxidant activity.

-

Materials: DPPH solution in methanol, test compounds (L-chicoric acid and meso-chicoric acid), and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compounds and the positive control.

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each concentration of the test compounds and control.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the compound.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and metabolism.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB activation, this compound can suppress the expression of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt and MAPK Signaling Pathways

This compound can induce apoptosis in certain cell types, such as preadipocytes, through the modulation of the PI3K/Akt and MAPK (mitogen-activated protein kinase) signaling pathways. This involves the generation of reactive oxygen species (ROS).

The Biosynthesis of Chicoric Acid in Echinacea purpurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chicoric acid, a prominent secondary metabolite in Echinacea purpurea, is a caffeic acid derivative with a range of documented pharmacological activities, including immune-stimulatory and antiviral effects. Its biosynthesis is a complex process originating from the general phenylpropanoid pathway and culminating in a specialized vacuolar reaction. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Echinacea purpurea, detailing the enzymatic steps, key intermediates, and subcellular localization. Furthermore, this guide includes a compilation of quantitative data on the enzymes involved, detailed experimental protocols for their analysis, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

Echinacea purpurea (L.) Moench is a widely recognized medicinal plant, with its therapeutic properties largely attributed to a diverse array of phytochemicals. Among these, this compound (2,3-O-dicaffeoyltartaric acid) is a key bioactive constituent and often serves as a marker for the quality control of Echinacea preparations.[1][2][3] Understanding the biosynthesis of this compound is crucial for optimizing its production through agricultural practices, biotechnological approaches, and for the development of novel therapeutics. This guide synthesizes the current knowledge of the this compound biosynthetic pathway in E. purpurea, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The Biosynthetic Pathway of this compound

The synthesis of this compound in Echinacea purpurea is a multi-step enzymatic process that can be broadly divided into three main stages:

-

The General Phenylpropanoid Pathway: This initial stage occurs in the cytoplasm and converts L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of phenolic compounds.[4][5]

-

Formation of Caffeoyl-CoA and Precursor Esters: p-Coumaroyl-CoA is further hydroxylated to yield caffeoyl-CoA. In the cytosol, two key acyltransferases, Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HTT) and Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT), utilize caffeoyl-CoA to produce caftaric acid and chlorogenic acid, respectively.[4]

-

Final Assembly in the Vacuole: Caftaric acid and chlorogenic acid are transported from the cytosol into the vacuole. Here, a specialized enzyme, this compound Synthase (CAS), a serine carboxypeptidase-like (SCPL) acyltransferase, catalyzes the final step. Uniquely, CAS uses chlorogenic acid as the acyl donor to transfer the caffeoyl group to caftaric acid, forming this compound.[6][7]

The overall pathway is depicted in the following diagram:

Figure 1: Biosynthesis pathway of this compound in Echinacea purpurea.

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway. It is important to note that much of the detailed kinetic data has been characterized in other plant species, and further research is needed to determine the specific parameters for the enzymes from Echinacea purpurea.

Table 1: Enzymes of the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Km | Vmax | Cofactor(s) |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | L-Phenylalanine | trans-Cinnamic acid, NH₃ | 8.0 - 8.8 | 30 - 37 | 1.45 - 5.0 mM (L-Phe) | 0.15 µmol/min/mg | None |

| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | trans-Cinnamic acid | p-Coumaric acid | 7.0 - 7.5 | ~30 | 5 µM (trans-Cinnamic acid) | Not reported | NADPH, O₂ |

| 4-Coumarate-CoA Ligase | 4CL | 6.2.1.12 | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA, AMP, PPi | 7.5 - 8.0 | Room Temp. | 6.8 - 80 µM (p-Coumaric acid) | Not reported | ATP, CoA, Mg²⁺ |

Table 2: Enzymes of the Caffeoyl-CoA and Precursor Ester Formation

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Km | Vmax | Cofactor(s) |

| p-Coumarate 3-Hydroxylase | C3'H | 1.14.14.96 | p-Coumaroyl shikimate | Caffeoyl shikimate | Not reported | Not reported | Not reported | Not reported | NADPH, O₂ |

| Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyltransferase | HCT | 2.3.1.133 | p-Coumaroyl-CoA, Shikimate; Caffeoyl shikimate, CoA | p-Coumaroyl shikimate, CoA; Caffeoyl-CoA, Shikimate | ~7.5 | Not reported | 0.22 mM (Shikimate) | 5.1 s⁻¹ | None |

| Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase | HTT | Not assigned | Caffeoyl-CoA, L-Tartaric acid | Caftaric acid, CoA | Not reported | Not reported | Not reported | Not reported | None |

| Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase | HQT | 2.3.1.99 | Caffeoyl-CoA, Quinic acid | Chlorogenic acid, CoA | ~7.0 | ~30 | Not reported | Not reported | None |

Kinetic data for HCT is from Physcomitrium patens. Detailed kinetic data for C3'H, HTT, and HQT from E. purpurea are not currently available.[4][6][13]

Table 3: Final Enzyme in this compound Biosynthesis

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Km | Vmax | Cofactor(s) |

| This compound Synthase | CAS | Not assigned | Caftaric acid, Chlorogenic acid | This compound, Quinic acid | Not reported | Not reported | Not reported | Not reported | None |

Detailed kinetic characterization of this compound Synthase from E. purpurea is a subject for future research.[7]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound and its precursors, as well as for assaying the activity of key enzymes in the biosynthetic pathway.

Extraction of this compound and Precursors for HPLC Analysis

This protocol is adapted from methodologies used for the quantification of phenolic compounds in Echinacea purpurea.[1][6]

Materials:

-

Dried and ground E. purpurea plant material (e.g., roots, leaves, flowers)

-

Extraction solvent: 70% (v/v) Methanol in water with 0.1% phosphoric acid

-

Liquid nitrogen

-

Mortar and pestle

-

Ultrasonic bath

-

Centrifuge

-

0.2 µm syringe filters

-

HPLC vials

Procedure:

-

Weigh approximately 20 mg of freeze-dried and finely ground plant material into a microcentrifuge tube.

-

Add 1 mL of the extraction solvent to the tube.

-

Vortex the tube to ensure the plant material is fully suspended.

-

Sonicate the sample in an ultrasonic water bath for 30 minutes at room temperature.

-

Centrifuge the sample at 13,000 x g for 15 minutes to pellet the plant debris.

-

Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Analysis of this compound and its Precursors

This is a general protocol for the reversed-phase HPLC analysis of this compound, caftaric acid, and chlorogenic acid.[1][6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient could be:

-

0-5 min: 15% B

-

5-25 min: 15-40% B

-

25-30 min: 40-100% B

-

30-35 min: 100% B

-

35-40 min: 100-15% B

-

40-45 min: 15% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 330 nm for optimal detection of this compound and its precursors.

-

Injection Volume: 10-20 µL.

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the sample chromatogram to a calibration curve generated using authentic standards of this compound, caftaric acid, and chlorogenic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. Targeting hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase for lignin modification in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Versatility in acyltransferase activity completes this compound biosynthesis in purple coneflower - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

chemical and physical properties of pure chicoric acid

An In-depth Technical Guide on the Chemical and Physical Properties of Pure Chicoric Acid

Introduction

This compound, also known as cichoric acid, is a hydroxycinnamic acid and a phenylpropanoid class organic compound found in various plant species.[1] First isolated from chicory (Cichorium intybus), it is a derivative of both caffeic acid and tartaric acid.[1][2] It is particularly abundant in Echinacea purpurea, dandelion leaves, basil, and lemon balm.[1][3] As a significant bioactive compound, this compound is the subject of extensive research for its diverse pharmacological effects, including antiviral, antioxidant, anti-inflammatory, and immunomodulatory properties.[3][4] This technical guide provides a comprehensive overview of the , details on experimental protocols for its analysis, and visualizations of its interactions and analytical workflows.

Physicochemical Properties

Pure this compound is a white, crystalline solid or powder.[2][5] It is an organooxygen compound and is functionally related to a tetracarboxylic acid.[6] The most abundant natural form is the L-isomer, L-chicoric acid.[2] It is known to be hygroscopic and can be susceptible to enzymatic degradation.[7][8]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R)-2,3-Bis{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}butanedioic acid | [1][6] |

| Synonyms | Cichoric Acid, L-Chicoric Acid, Dicaffeoyltartaric Acid | [6][9][10] |

| CAS Number | 70831-56-0 (for L-chicoric acid) | [6][10] |

| Chemical Formula | C₂₂H₁₈O₁₂ | [1][6][11] |

| Molecular Weight | 474.37 g/mol (also cited as 474.4 g/mol ) | [1][6] |

| Physical Description | Crystalline solid; White powder | [2][5][6] |

| Melting Point | 200-208 °C | [5][12] |

| Boiling Point | 785.0 ± 60.0 °C (Predicted) | [12] |

| Density | 1.641 ± 0.06 g/cm³ (Predicted) | [12] |

| pKa | 1.47 ± 0.25 (Predicted) | [12] |

Solubility

This compound's solubility varies significantly depending on the solvent. It is generally soluble in polar organic solvents and hot water but has limited solubility in nonpolar solvents.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | ~30 mg/mL | [13] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL (also cited as 100 mg/mL) | [13][14] |

| Ethanol (B145695) | Soluble | [3][11] |

| Methanol (B129727) | Soluble | [3][11] |

| Acetone | Soluble | [3][11] |

| Hot Water | Soluble | [3][11] |

| Water (at room temp.) | Sparingly soluble, ~100 mg/mL (requires sonication) | [12][13] |

| Ethyl Acetate | Slightly soluble | [3][11] |

| Ether | Slightly soluble | [3][11] |

| Chloroform | Insoluble | [3][11] |

| Benzene | Insoluble | [3][11] |

For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer.[13]

Spectral Properties

Spectroscopic data is crucial for the identification and quantification of this compound.

Table 3: Spectral Data for this compound

| Spectral Method | Key Data Points | Source(s) |

| UV-Vis Spectroscopy | λmax: 220, 248, 334 nm (also cited as max absorption at 330 nm with a 300 nm shoulder) | [2][13] |

| Infrared (IR) Spectroscopy | Detailed spectra available in cited literature. Key bands relate to hydroxyl, carbonyl (ester and carboxylic acid), and aromatic ring vibrations. | [2][15][16] |

| Nuclear Magnetic Resonance (NMR) | ¹H-NMR and ¹³C-NMR spectral data are available in public databases and literature, confirming the structure. | [2][17][18] |

| Mass Spectrometry (MS) | Fragmentation patterns are well-documented for identification purposes in conjunction with HPLC. | [2][15] |

Stability and Degradation

This compound is highly susceptible to enzymatic degradation, particularly by polyphenol oxidases (PPO) and esterases present in plant materials.[7][19][20] This degradation can occur rapidly during extraction procedures.[2] The stability is influenced by factors such as temperature, pH, and light. Studies show that UV radiation can lead to significant degradation.[21] For preservation in extracts, the addition of antioxidants like ascorbic acid and about 40% ethanol has been shown to maintain stable levels of this compound for extended periods.[7][19] When stored as a pure solid, it should be kept desiccated at -20°C.[4]

Experimental Protocols and Methodologies

The analysis of this compound involves several key methodologies for its extraction, identification, and quantification.

Extraction from Plant Material

A generalized protocol for extracting this compound from plant sources like Echinacea purpurea involves:

-

Sample Preparation: Plant material (e.g., leaves, flowers) is harvested, often freeze-dried, and ground into a fine powder to maximize surface area.

-

Solvent Extraction: The powder is extracted with a suitable solvent. Aqueous ethanol or methanol are commonly used.[3] To prevent enzymatic degradation during extraction, antioxidants such as ascorbic acid may be added to the solvent.[7]

-

Extraction Technique: Maceration, sonication, or pressurized liquid extraction can be employed to enhance efficiency. The mixture is typically agitated for a set period.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed from the filtrate, often under reduced pressure using a rotary evaporator, to yield a concentrated crude extract.

Identification and Quantification

Several chromatographic techniques are standard for the analysis of this compound.[2][15]

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for quantification. A typical setup involves:

-

System: Reversed-phase HPLC (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: A Diode Array Detector (DAD) is used to monitor the elution at the characteristic UV absorbance maximum of this compound (~330 nm).[2]

-

Quantification: The concentration is determined by comparing the peak area to that of a purified this compound standard.

-

-

Thin Layer Chromatography (TLC): TLC is a simpler method used for qualitative analysis and to distinguish between this compound isomers, such as L-chicoric acid and meso-chicoric acid.[2]

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides definitive identification by determining the molecular weight and fragmentation pattern of the compound, confirming the peak identity from the HPLC chromatogram.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for the structural elucidation of purified this compound, confirming the connectivity of atoms within the molecule.[2]

Caption: Generalized experimental workflow for the extraction and analysis of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities by modulating key cellular signaling pathways. Its antioxidant and anti-inflammatory effects are particularly noteworthy.

Antioxidant Mechanism

This compound is a potent antioxidant. Its structure, featuring catechol (3,4-dihydroxyphenyl) groups, allows it to act as a free radical scavenger, protecting cells from oxidative damage. This activity is central to many of its other biological effects, such as protecting collagen from degradation.[1]

Anti-inflammatory and Metabolic Regulation

This compound has been shown to influence inflammatory responses and regulate metabolism. It can stimulate the expression of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4] AMPK activation plays a role in reducing inflammation and improving glucose utilization. For instance, this compound can enhance insulin-induced glucose uptake in cells and inhibit glucose-6-phosphate formation, which is beneficial for glycemic control.[4][22] It has also been shown to regulate lipid metabolism.[10]

Caption: Key signaling pathways modulated by this compound for metabolic and anti-inflammatory effects.

Antiviral Activity

One of the most studied activities of this compound is its inhibition of HIV-1 integrase.[6][10] This enzyme is essential for integrating the viral DNA into the host cell's genome. By inhibiting this step, this compound effectively blocks viral replication.[4][10]

Caption: Logical relationship between this compound's structure and its key biological activities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. Cichoric acid | 70831-56-0 [chemicalbook.com]

- 6. (-)-Chicoric acid | C22H18O12 | CID 5281764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zhishangchemical.com [zhishangchemical.com]

- 9. supremepharmatech.com [supremepharmatech.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]

- 12. ChicoricAcid CAS#: 6537-80-0 [m.chemicalbook.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Cichoric acid CAS#: 70831-56-0 [m.chemicalbook.com]

- 15. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. bmse001261 this compound at BMRB [bmrb.io]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Stability of Cichoric Acid Influenced by Different Physical Factors and Food Environments [spkx.net.cn]

- 22. medchemexpress.com [medchemexpress.com]

The Bioactivity of Chicoric Acid: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicoric acid, a dicaffeoyltartaric acid, is a phenolic compound found in various plants, notably Echinacea purpurea, chicory (Cichorium intybus), and basil.[1] Emerging research has highlighted its diverse pharmacological properties, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies on the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, metabolic, and antiviral effects. The information is presented to facilitate further research and drug discovery efforts.

Antioxidant and Anti-inflammatory Bioactivities

This compound has demonstrated potent antioxidant and anti-inflammatory properties across various experimental models. It effectively mitigates oxidative stress by scavenging reactive oxygen species (ROS) and modulating key signaling pathways involved in the inflammatory response.[2][3]

Key Signaling Pathways

In the context of atherosclerosis, oxidized low-density lipoprotein (oxLDL) induces endothelial dysfunction through the generation of ROS. This compound has been shown to counteract these effects by inhibiting the p38 MAPK and NF-κB signaling pathways.[2]

Caption: this compound's inhibition of oxLDL-induced inflammation.

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response. It is suggested that this compound may interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

In models of lipopolysaccharide (LPS)-induced inflammation, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. By downregulating the expression of TLR4 and its downstream adapter protein MyD88, this compound prevents the activation of MAPK and NF-κB, thereby reducing the production of pro-inflammatory cytokines.[5]

Caption: this compound's inhibition of the TLR4 signaling pathway.

Experimental Protocols

-

DPPH Radical Scavenging Assay: This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical. The reduction in absorbance at 517 nm is proportional to the antioxidant activity.

-

Hydroxyl Radical Scavenging Assay: The capacity of this compound to scavenge hydroxyl radicals, often generated by the Fenton reaction, is assessed. The inhibition of the degradation of a detector molecule (e.g., deoxyribose) is measured.[3]

-

Cellular Antioxidant Activity (CAA) Assay: Human hepatocarcinoma HepG2 cells are cultured and loaded with a fluorescent probe (e.g., DCFH-DA). The ability of this compound to prevent the oxidation of the probe by peroxyl radicals is quantified.

-

Cell Culture: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Griess reagent and ELISA kits, respectively.

-

Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated IκBα, p65) are determined.[6]

Quantitative Data Summary

| Bioactivity | Experimental Model | This compound Concentration | Observed Effect | Reference |

| Antioxidant | DPPH Assay | 5-100 µg/mL | Dose-dependent increase in radical scavenging activity. | [3] |

| Antioxidant | Hydroxyl Radical Scavenging | 95-380 µg/mL | Moderate scavenging activity. | [3] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | 10-100 µM | Significant reduction in NO, PGE2, TNF-α, IL-1β, and IL-6 production. | [7] |

| Anti-inflammatory | oxLDL-treated HUVECs | 12.5-100 µM | Inhibition of ROS generation and NF-κB activation. | [8] |

Neuroprotective Bioactivity

This compound has shown promise in protecting neuronal cells from various insults, including oxidative stress and neuroinflammation. Its neuroprotective effects are attributed to its antioxidant properties and its ability to modulate signaling pathways crucial for neuronal survival.[9]

Key Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and apoptosis. This compound has been observed to activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of neuronal survival.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the potential of this compound as a natural food antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound supplementation prevents systemic inflammation-induced memory impairment and amyloidogenesis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A standardized extract of Echinacea purpurea containing higher this compound content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces apoptosis in 3T3-L1 preadipocytes through ROS-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An Ethnobotanical Review of Chicoric Acid-Containing Plants: From Traditional Use to Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chicoric acid, a dicaffeoyltartaric acid, is a significant phenylpropanoid compound found across various plant species. Historically, plants rich in this phytochemical have been cornerstones in traditional and folk medicine systems worldwide. This guide provides a comprehensive review of the ethnobotanical uses of these plants, supported by modern pharmacological studies, quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Principal Plants Containing this compound

This compound is widely distributed in the plant kingdom, particularly within the Asteraceae (daisy) and Lamiaceae (mint) families.[1][2] The most well-documented and significant sources include:

-

Echinacea purpurea (Purple Coneflower): Perhaps the most famous source, E. purpurea has a long history of use by Native Americans and is now a globally recognized herbal medicine.[3][4]

-

Cichorium intybus (Chicory): First isolated from this plant, chicory has been used for centuries in culinary and medicinal applications, from a coffee substitute to a treatment for liver ailments.[2][5][6]

-

Taraxacum officinale (Dandelion): Often dismissed as a weed, dandelion leaves and roots are rich in this compound and have been used in traditional medicine as a diuretic and for digestive health.[2][7][8]

-

Other Notable Sources: Basil (Ocimum basilicum), lemon balm (Melissa officinalis), and various aquatic plants and ferns also contain significant amounts of this compound.[2][9]

Ethnobotanical Uses: A Bridge Between Tradition and Science

The traditional uses of these plants often correlate with the known biological activities of this compound, such as its antiviral, anti-inflammatory, and immune-supporting properties.[9][10]

Traditional Applications:

-

Echinacea purpurea was traditionally used by North American indigenous tribes for treating colds, flu, infections, and wounds.[4][6] This aligns with modern research highlighting this compound's immune-stimulating and antiviral effects.[11]

-

Cichorium intybus has a history in European, Indian, and Chinese medicine as a tonic for the liver and digestive tract, and for treating conditions like jaundice, gout, and rheumatism.[5][12][13] Its use as a coffee substitute is also well-documented.[6][12]

-

Taraxacum officinale was utilized by Arab physicians as early as the 10th century.[7] Traditional uses include acting as a diuretic, a laxative, and a remedy for liver, gallbladder, and digestive complaints.[7][14][15] In French, a common name for dandelion is pissenlit, which colorfully describes its diuretic action.[8]

The following table summarizes the key ethnobotanical uses of primary this compound-containing plants.

| Plant Species | Family | Part(s) Used | Traditional Ethnobotanical Uses | Supporting Scientific Evidence |

| Echinacea purpurea | Asteraceae | Roots, Aerial Parts | Immune support, colds, flu, infections, wound healing.[4][6] | Antiviral, immunomodulatory, anti-inflammatory.[10][11] |

| Cichorium intybus | Asteraceae | Roots, Leaves | Liver and gallbladder disorders, digestive aid, diuretic, anti-inflammatory, coffee substitute.[5][12][13][14] | Hepatoprotective, antioxidant, anti-inflammatory.[14] |

| Taraxacum officinale | Asteraceae | Roots, Leaves | Diuretic, liver and gallbladder support, appetite stimulant, digestive complaints.[7][16] | Diuretic, antioxidant, anti-inflammatory.[7][15] |

| Ocimum basilicum | Lamiaceae | Leaves | Stress reduction, blood sugar control, culinary herb.[9] | Antioxidant, anti-inflammatory.[9] |

Quantitative Data: this compound Content

The concentration of this compound varies significantly between species, plant parts, and even the developmental stage of the plant.[3][17] It is often used as a key quality marker for herbal preparations, especially for Echinacea.[2][3]

| Plant Species | Plant Part | This compound Content (% dry weight) | Reference |

| Echinacea purpurea | Roots | 0.6% – 2.1% | [18] |

| Echinacea purpurea | Roots (cultivated in Bulgaria) | Up to 3.4% | [19] |

| Echinacea purpurea | Aerial Parts (Vegetative Phase) | Up to 2.8% | [19] |

| Echinacea purpurea | Young Tops | Mean of 1.89% (range 0.48% - 3.86%) | [20] |

| Pterocypsela laciniata | Not specified | ~2.61% (26.1 mg/g) | [3] |

Note: Content can vary widely based on genetics, growing conditions, harvest time, and processing methods.

Pharmacological Activities and Signaling Pathways

Modern research has elucidated several mechanisms through which this compound exerts its therapeutic effects, primarily centered on its potent antioxidant, anti-inflammatory, and antiviral activities.[10][21]

Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by modulating key signaling pathways. It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various interleukins (IL-1β, IL-6).[22] This is achieved, in part, by downregulating the TLR4/MAPK/NF-κB signaling pathway.[23] Lipopolysaccharide (LPS), a bacterial endotoxin, typically activates Toll-like receptor 4 (TLR4), leading to a cascade involving MAPKs (p38, ERK) and the subsequent activation of NF-κB, a master regulator of inflammation. This compound intervenes by inhibiting this cascade.[23][24]

Antiviral Activity (HIV-1 Integrase Inhibition): One of the most studied activities of this compound is its ability to inhibit human immunodeficiency virus type 1 (HIV-1) integrase.[2][25] This enzyme is crucial for the virus as it splices the viral DNA into the host cell's genome, a necessary step for replication.[26] this compound acts as a bidentate catechol, effectively blocking the active site of the integrase enzyme, thus preventing viral DNA integration.[26][27]

Antioxidant Effects (Nrf2/HO-1 Pathway): this compound also demonstrates significant antioxidant properties. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[28] Under normal conditions, Nrf2 is kept inactive. In the presence of oxidative stress (or activators like this compound), Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1). This enhances the cell's ability to combat oxidative damage.[22]

Experimental Protocols: A Methodological Overview

The investigation of this compound from plant sources involves several key stages: extraction, quantification, and bioactivity assessment.

A. Extraction and Quantification Workflow: A typical workflow for analyzing this compound involves solvent extraction followed by chromatographic quantification, most commonly High-Performance Liquid Chromatography (HPLC).

B. Protocol: HPLC Quantification of this compound This protocol is a generalized example based on common methodologies for quantifying this compound in Echinacea purpurea roots.[18][19]

-

Standard Preparation:

-

Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.

-

Create a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) from the stock solution to generate a calibration curve.

-

-

Sample Extraction:

-

Accurately weigh approximately 1.0 g of finely powdered, dried plant material.

-

Add 20 mL of 70% (v/v) ethanol.

-

Extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Filter the combined extract through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

Instrument: HPLC system with a UV-Vis or Diode-Array Detector (DAD).

-

Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in water.[18]

-

Mobile Phase B: Acetonitrile.[18]

-

Gradient Elution: A typical gradient might run from ~10% B to 40% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-35°C.[18]

-

Detection Wavelength: 330 nm (the λmax for this compound).[20]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the pure standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Conclusion and Future Directions for Drug Development

The rich ethnobotanical history of this compound-containing plants provides a valuable foundation for modern drug discovery. The alignment between traditional uses (e.g., for infections and inflammatory conditions) and scientifically validated pharmacological activities (antiviral, anti-inflammatory) is striking. This compound itself stands as a promising phytopharmaceutical candidate.[10]

For drug development professionals, future research should focus on:

-

Bioavailability and Pharmacokinetics: this compound's absorption can be limited; developing novel delivery systems or formulations could enhance its therapeutic efficacy.[6]

-

Clinical Trials: While in vitro and in vivo animal studies are abundant, more robust human clinical trials are needed to confirm the therapeutic benefits for specific conditions like viral infections and chronic inflammatory diseases.

-

Synergistic Effects: Investigating how this compound interacts with other phytochemicals within whole plant extracts may reveal synergistic effects that are more potent than the isolated compound alone.

-

Agricultural Optimization: Breeding and cultivation programs aimed at producing plant varieties with consistently high yields of this compound are crucial for standardizing raw materials for pharmaceutical production.[20]

By integrating ethnobotanical knowledge with rigorous scientific investigation, this compound and the plants that produce it will continue to be a vital resource in the development of new medicines and functional foods.

References

- 1. frontiersin.org [frontiersin.org]

- 2. This compound - Wikipedia [en.wikipedia.org]